N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a dioxopiperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets and induce changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect major signaling pathways such as mapk and akt/mtor, as well as cell cycle regulation .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally influenced by their physicochemical properties .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
Action Environment
The activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions, while the dioxopiperazine moiety is formed via cyclization reactions involving appropriate amine and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of advanced purification methods like chromatography ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperazine moiety.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the dioxopiperazine moiety can produce alcohols .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents and overall molecular architecture.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its combination of a benzofuran ring with a dioxopiperazine moiety. This structural feature imparts distinct biological activities and chemical reactivity, setting it apart from other benzofuran derivatives .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-11-15(25-2)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBWORRROOJWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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